5-Sulfamoylpentane-1-sulfonyl chloride
Overview
Description
5-Sulfamoylpentane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₅H₁₂ClNO₄S₂. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Scientific Research Applications
5-Sulfamoylpentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is used in the development of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfamoylpentane-1-sulfonyl chloride typically involves the reaction of 5-aminopentane-1-sulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the complete conversion of the starting material to the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
5-Aminopentane-1-sulfonic acid+Thionyl chloride→5-Sulfamoylpentane-1-sulfonyl chloride+By-products
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Sulfamoylpentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrogen chloride.
Reduction: It can be reduced to form sulfamoylpentane derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the reaction.
Major Products
The major products formed from these reactions include sulfonamides, sulfonic acids, and sulfamoylpentane derivatives, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 5-Sulfamoylpentane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but different applications.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride used in the synthesis of sulfonamides and other organic compounds.
Tosyl chloride: A commonly used sulfonyl chloride in organic synthesis, known for its stability and reactivity.
Uniqueness
5-Sulfamoylpentane-1-sulfonyl chloride is unique due to its specific structure, which allows for the introduction of a sulfamoyl group into organic molecules. This makes it particularly valuable in the synthesis of sulfonamide derivatives and other specialized compounds.
Properties
IUPAC Name |
5-sulfamoylpentane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO4S2/c6-12(8,9)4-2-1-3-5-13(7,10)11/h1-5H2,(H2,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVPMJXXTQASSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)N)CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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